2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione is a synthetic organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The presence of the 2,4-difluorophenyl group in its structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where indane-1,3-dione reacts with 2,4-difluorobenzylamine in the presence of a base such as piperidine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications . In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the 2,4-difluorophenyl group.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
The presence of the 2,4-difluorophenyl group in 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione enhances its chemical reactivity and potential biological activity compared to its analogues. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyliminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c18-11-6-5-10(15(19)7-11)8-20-9-14-16(21)12-3-1-2-4-13(12)17(14)22/h1-7,9,21H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISGNBFFRXIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=C(C=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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